molecular formula C14H13N3O2S B6079230 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile

2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile

Cat. No. B6079230
M. Wt: 287.34 g/mol
InChI Key: VYQRJWIOGNLVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile, also known as PTK787/ZK 222584, is a small molecule inhibitor of receptor tyrosine kinases. It has been extensively studied for its potential use in cancer treatment and angiogenesis inhibition. In

Mechanism of Action

2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 has been shown to have potent anti-angiogenic effects in vitro and in vivo. It has been shown to inhibit the growth of tumor cells and to reduce the formation of new blood vessels. Additionally, 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 is its specificity for receptor tyrosine kinases involved in angiogenesis. This makes it a valuable tool for studying the role of these receptors in angiogenesis and cancer. However, one limitation of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 is its relatively low potency compared to other receptor tyrosine kinase inhibitors.

Future Directions

There are several potential future directions for research on 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584. One area of interest is the development of more potent and selective inhibitors of receptor tyrosine kinases involved in angiogenesis. Additionally, there is interest in exploring the potential use of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 in combination with other anti-cancer agents. Finally, there is a need for further research on the long-term effects of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 on angiogenesis and cancer progression.

Synthesis Methods

The synthesis of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 involves several steps, including the reaction of 4-hydroxy-6-methyl-2-pyrimidinethiol with ethylene oxide to form 2-(2-hydroxyethoxy)-4-hydroxy-6-methylpyrimidine. This compound is then reacted with 2-chloro-5-nitrobenzonitrile to produce 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584.

Scientific Research Applications

2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 has been extensively studied for its potential use in cancer treatment and angiogenesis inhibition. It has been shown to inhibit the activity of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These receptors play a crucial role in angiogenesis, the process by which new blood vessels are formed.

properties

IUPAC Name

2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-8-13(18)17-14(16-10)20-7-6-19-12-5-3-2-4-11(12)9-15/h2-5,8H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQRJWIOGNLVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile

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